molecular formula C10H10ClNO B048733 5-(2-Chloroethyl)Oxindole CAS No. 118306-76-6

5-(2-Chloroethyl)Oxindole

Cat. No.: B048733
CAS No.: 118306-76-6
M. Wt: 195.64 g/mol
InChI Key: HPXJIGZLXHQSGU-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)Oxindole is a versatile and valuable synthetic intermediate in organic chemistry and medicinal research. This compound features a reactive 2-chloroethyl side chain attached to the oxindole scaffold, a privileged structure in drug discovery. Its primary research application lies in its use as a key precursor for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and receptor antagonists. The chloroethyl group serves as an alkylating agent, enabling researchers to functionalize the core oxindole structure or link it to other molecular entities, thereby creating novel compounds for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloroethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXJIGZLXHQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CCCl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561900
Record name 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118306-76-6
Record name 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Development for 5 2 Chloroethyl Oxindole

Established Synthetic Pathways to 5-(2-Chloroethyl)Oxindole

The established pathways for the synthesis of this compound are well-documented, forming the basis for both laboratory-scale synthesis and industrial production. These methods typically involve a two-step sequence starting from a pre-formed oxindole (B195798) derivative.

Friedel-Crafts Acylation Approaches

A cornerstone in the synthesis of this compound is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution introduces a chloroacetyl group onto the oxindole ring, which is a precursor to the final chloroethyl side chain.

The reaction of 6-chlorooxindole (B1630528) with chloroacetyl chloride in the presence of a Lewis acid, typically aluminum chloride (AlCl₃), is a widely employed method. google.comnewdrugapprovals.org This acylation predominantly occurs at the 5-position of the 6-chlorooxindole ring. newdrugapprovals.org The process involves combining methylene (B1212753) chloride, aluminum chloride, and chloroacetyl chloride, followed by the addition of 6-chlorooxindole. google.comnewdrugapprovals.org The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of the acylated product. newdrugapprovals.org

Key Parameters for Friedel-Crafts Acylation
Reactant 1Reactant 2Lewis AcidSolventTypical Temperature
6-ChlorooxindoleChloroacetyl ChlorideAluminum Chloride (AlCl₃)Methylene Chloride28 to 32°C

Upon completion, the reaction is quenched, often with cold water, and the resulting solid is isolated. newdrugapprovals.org This method has been scaled up for industrial production. google.com

Reductive Deoxygenation Strategies

Following the introduction of the chloroacetyl group, the subsequent step involves the reduction of the ketone functionality to a methylene group, thereby forming the desired 2-chloroethyl side chain.

A prevalent method for the deoxygenation of the ketone in 5-chloroacetyl-6-chlorooxindole (B19021) is the use of triethylsilane (TES) in the presence of a strong acid, most commonly trifluoroacetic acid (TFA). newdrugapprovals.orgacs.orggoogle.com This reduction specifically targets the carbonyl group of the chloroacetyl side chain. newdrugapprovals.org The reaction is typically carried out by adding triethylsilane to a solution of the ketone in trifluoroacetic acid at a controlled temperature, often starting at a cooler temperature and allowing it to warm. google.com

Reaction Conditions for Reductive Deoxygenation
SubstrateReducing AgentAcidTypical Temperature RangeReaction Time
5-Chloroacetyl-6-chlorooxindoleTriethylsilane (TES)Trifluoroacetic Acid (TFA)0 to 35°C~6 hours

An improved process has been developed using tetramethyldisiloxane (TMDS) as the reducing agent in a one-pot process, which avoids the isolation of the potentially hazardous ketone intermediate. acs.orgresearchgate.net This method has been successfully scaled up to a multi-kilo scale. acs.orgresearchgate.net Other silane-based reducing agents have also been explored. amazonaws.com

During the reduction process, particularly when the reaction is incomplete, a hydroxyl intermediate, 6-chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one, can be formed. google.comgoogle.com This alcohol is the product of the partial reduction of the ketone. Further reduction is required to fully deoxygenate the side chain to the desired chloroethyl group. The presence of this intermediate can be detected in the reaction mixture and indicates that the reduction is not yet complete. google.com

Reduction of 6-(Chloroacetyl)Indole Derivatives (Analogous Chemistry)

While not a direct synthesis of this compound, the reduction of 6-(chloroacetyl)indole derivatives provides a relevant analogy for the type of chemical transformations involved. A common method for the reduction of a keto group to a methylene group is the use of triethylsilane (TES) in trifluoroacetic acid (TFA). This reductive chlorination is comparable to the reduction of 6-chloro-5-(chloroacetyl)oxindole to 5-(2-chloroethyl)-6-chlorooxindole. The Wolff-Kishner and Clemmensen reductions are also well-established methods for the complete reduction of aldehydes and ketones to their corresponding hydrocarbons. researchgate.net

Novel and Improved Synthetic Routes

In the pursuit of more efficient and safer manufacturing processes, several new synthetic routes for oxindole derivatives have been developed. These routes often focus on avoiding hazardous intermediates and expensive reagents.

Bis-dialkylation of Nitroarenes (e.g., 2,4-Difluoro-5-chloronitrobenzene)

A notable new route for the synthesis of 6-chloro-5-(2-chloroethyl)oxindole, a closely related analogue, involves the bis-dialkylation of a nitroarene. researchgate.netacs.org This method stands out for its innovative approach to constructing the oxindole core.

The synthesis commences with the bis-dialkylation of 2,4-difluoro-5-chloronitrobenzene using sodium diethyl malonate. researchgate.netacs.orgresearchgate.net This reaction serves as a key step in building the carbon framework of the target molecule. The use of a malonate ester is a common strategy in organic synthesis for the formation of carbon-carbon bonds. google.comgoogle.com

Following the bis-dialkylation, the resulting intermediate undergoes decarboxylative hydrolysis to yield the oxindole derivative. researchgate.netacs.orgresearchgate.net This step is crucial for the formation of the heterocyclic ring system. The Krapcho reaction, which involves heating a malonate ester in a polar aprotic solvent with a salt, is a well-known method for dealkoxycarbonylation and is often employed in such transformations. researchgate.net The hydrolysis and decarboxylation can also be achieved under acidic conditions. google.com

The final steps in this synthetic sequence involve the reduction and subsequent chlorination of the acetic ester side chain to afford the desired 2-chloroethyl group. researchgate.netacs.orgresearchgate.net This transformation is critical for introducing the reactive chloroethyl moiety.

Lewis Acid-Mediated Selective Deoxygenation of Precursor Ketones

An improved and scalable process for the preparation of 6-chloro-5-(2-chloroethyl)oxindole involves the selective deoxygenation of a precursor ketone mediated by a Lewis acid. researchgate.netacs.orgacs.org This method offers a one-pot solution, thereby avoiding the isolation of a potentially hazardous chloroketone intermediate. acs.orgacs.org

The process typically involves a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl3). acs.org The resulting ketone is then reduced in situ. While triethylsilane can be used for the reduction, an improved method utilizes tetramethyldisiloxane (TMDS) in the presence of AlCl3. researchgate.netacs.org This Lewis acid-mediated reduction with TMDS has been shown to be effective and was successfully scaled up to a multi-kilo scale. researchgate.netacs.org The ratio of AlCl3 to TMDS is a critical parameter for achieving good product yields. acs.org

Interactive Data Table: Comparison of Synthetic Reagents

StepReagent 1Reagent 2Function
Reduction of Keto GroupTriethylsilaneTrifluoroacetic AcidReduces ketone to methylene
Bis-dialkylationSodium Diethyl Malonate2,4-Difluoro-5-chloronitrobenzeneForms carbon-carbon bonds researchgate.netacs.org
DeoxygenationTetramethyldisiloxaneAluminum ChlorideSelective deoxygenation of ketone researchgate.netacs.org
Employment of Tetramethyldisiloxane (TMDS)

An improved and safer process for the synthesis of 6-chloro-5-(2-chloroethyl)oxindole involves a Lewis acid-mediated selective deoxygenation of the precursor ketone using tetramethyldisiloxane (TMDS). researchgate.netresearchgate.netacs.org This method was developed to circumvent the isolation of a potentially hazardous chloroketone intermediate, which is known to be a strong skin sensitizer. acs.org The reaction is typically carried out after a Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride. acs.orgsci-hub.se The use of TMDS provides a one-pot process that has been successfully scaled up to a multi-kilogram scale. researchgate.netresearchgate.netacs.org

The process generally involves adding chloroacetyl chloride to a mixture of aluminum chloride and 6-chlorooxindole in a suitable solvent like methylene chloride. acs.org After the acylation is complete, the reaction mixture is cooled, and TMDS is slowly added. acs.org The reaction is exothermic and requires careful temperature control. amazonaws.com Upon completion, the reaction is quenched with water, and the product is isolated. acs.org Design of Experiments (DoE) has been utilized to optimize the process, identifying the amount of TMDS as a significant factor affecting product yield. amazonaws.com While other silanes like pentamethyldisiloxane (B44630) and triethylsilane were investigated, TMDS proved to be the most effective for this transformation. amazonaws.com

One-Pot Synthetic Procedures

One-pot syntheses are highly desirable in chemical manufacturing as they can reduce waste, save time, and lower costs. Several one-pot procedures for the synthesis of this compound derivatives have been reported.

A notable one-pot process for 6-chloro-5-(2-chloroethyl)oxindole combines the Friedel-Crafts acylation of 6-chlorooxindole with a subsequent reduction, avoiding the isolation of the intermediate ketone. researchgate.netacs.orgresearchgate.net This approach is particularly advantageous as it minimizes handling of the hazardous chloroketone intermediate. acs.org One such method employs tetramethyldisiloxane (TMDS) as the reducing agent in a Lewis acid-mediated deoxygenation. researchgate.netacs.org This specific one-pot synthesis has been successfully scaled for large-scale production. researchgate.net

Another reported one-pot synthesis utilizes sodium borohydride (B1222165) in the presence of triethylsilyl hydride to produce 6-chloro-5-(2-chloroethyl)oxindole. researchgate.netheteroletters.org This method also bypasses the need to isolate the precursor ketone. researchgate.netheteroletters.org The development of these one-pot procedures represents a significant advancement in the efficient and safe production of this key intermediate. mdpi.com

Sodium Borohydride in the Presence of Triethylsilyl Hydride

An alternative reductive method for the preparation of 6-chloro-5-(2-chloroethyl)oxindole employs a combination of sodium borohydride and triethylsilyl hydride. researchgate.netheteroletters.org This system serves as an effective reducing agent for the ketone precursor. This process is also designed as a one-pot synthesis, which avoids the isolation of the potentially hazardous ketone intermediate. researchgate.netheteroletters.org

In a related context, the reduction of a similar intermediate, 5-(2-chloroacetyl)-6-chlorooxindole, has been accomplished using triethylsilane in trifluoroacetic acid. newdrugapprovals.orggoogleapis.com This reaction is maintained at a controlled temperature, and the product is isolated by cooling the reaction mixture to induce precipitation. newdrugapprovals.org

Industrial Synthesis and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges, including process optimization for efficiency and safety, and managing the risks associated with hazardous materials.

Process Optimization for Large-Scale Production

The large-scale manufacturing of 6-chloro-5-(2-chloroethyl)oxindole has been significantly improved through process optimization. A key development is a one-pot process that avoids the isolation of the hazardous intermediate, 5-(2-chloroacetyl)-6-chlorooxindole. researchgate.netresearchgate.netacs.org This improved process, which has been successfully scaled up to the multi-kilo level, utilizes a novel Lewis acid-mediated selective deoxygenation with tetramethyldisiloxane (TMDS). researchgate.netresearchgate.netacs.org

Addressing Challenges in Commercial Scale Synthesis

The commercial-scale synthesis of this compound derivatives has faced challenges, primarily related to the handling of hazardous materials and the need for robust, cost-effective processes. researchgate.netgoogle.com A significant issue in earlier synthetic routes was the isolation of the intermediate 5-(2-chloroacetyl)-6-chloro-2-oxindole, a known skin sensitizer, making its handling on a large scale potentially dangerous. acs.org

To mitigate this, an improved one-pot process was developed that avoids the isolation of this hazardous ketone. researchgate.netacs.org This process, which has been scaled up to multi-kilo production, involves a Lewis acid-mediated selective deoxygenation using tetramethyldisiloxane. researchgate.net Another challenge in commercializing syntheses can be the use of difficult-to-handle solvents like carbon disulfide, which was used in earlier preparations. google.com Modern processes aim to replace such solvents with safer and more environmentally friendly alternatives. Furthermore, processes that lead to mixtures of products, requiring chromatographic separation, are not ideal for industrial-scale production due to high costs and complexity. googleapis.com Therefore, the development of highly selective and efficient one-pot syntheses has been a key focus in the commercial production of this compound. google.com

Impurity Profiling and Control in this compound Synthesis Research

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. In the synthesis of this compound and its subsequent conversion to active pharmaceutical ingredients, various impurities can arise.

During the synthesis of related compounds, process-related impurities have been identified, and their formation is often linked to the specific reagents and reaction conditions used. beilstein-journals.org For instance, in multi-step syntheses, by-products from one step can be carried over to the next, potentially leading to the formation of new impurities. beilstein-journals.org

In the context of this compound synthesis, a mixture of products can be formed if the reduction of the precursor ketone is not complete. This can lead to the presence of the starting ketone and the corresponding alcohol intermediate in the final product. amazonaws.comgoogle.com For example, the reduction of 5-(2-chloroacetyl)-6-chloro-2-oxindole can yield a mixture including the desired 5-(2-chloroethyl)-6-chlorooxindole, the unreacted ketone, and the 5-(2-chlorohydroxyethyl)-6-chlorooxindole intermediate. google.com The control of such impurities is essential, and analytical methods like HPLC are used to monitor the reaction progress and determine the purity of the final product. acs.orgamazonaws.com The acceptable levels of impurities in a drug substance are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH). beilstein-journals.org

Identification of Process-Related Impurities

The manufacturing process of this compound and its subsequent use in the synthesis of APIs like ziprasidone (B1663615) can introduce several process-related impurities. daicelpharmastandards.com These impurities can originate from starting materials, intermediates, by-products, or degradation products. daicelpharmastandards.com A critical impurity is the des-chloro analog, which arises from the presence of oxindole in the 6-chlorooxindole starting material. google.com

During the synthesis, which often involves a Friedel-Crafts acylation followed by a reduction step, several key impurities have been identified. acs.orggoogle.com For instance, the reduction of the precursor ketone, 6-chloro-5-(chloroacetyl)oxindole, can be incomplete, leading to the formation of hydroxy-containing impurities. google.com

A patent application details that in the preparation of ziprasidone from its intermediates, impurities such as 6-chloro-5-(2-chloro-1-hydroxyethyl)-indolone can be formed. google.com This impurity can then be carried through to the final product. google.com Other significant process-related impurities include the precursor ketone itself and other related substances. google.comtsijournals.com

Table 1: Identified Process-Related Impurities

Impurity Name Chemical Structure/Formula Origin/Notes
Oxindole C₈H₇NO Impurity in 6-chlorooxindole starting material, leads to des-chloro analogs. google.com
5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one C₁₀H₁₀ClNO Des-chloro analog of the main intermediate. google.com
6-Chloro-5-(2-chloro-1-hydroxyethyl)-indolone C₁₀H₉Cl₂NO₂ Formed from incomplete reduction of the ketone precursor. google.com
5-(2-Chloroacetyl)-6-chloro-2-oxindole C₁₀H₇Cl₂NO₂ Unreacted ketone precursor. google.com
5-(2-Chlorohydroxylethyl)-6-chlorooxindole C₁₀H₁₀Cl₂NO₂ By-product from the reduction step. google.com
Keto ziprasidone C₂₁H₁₉ClN₄O₂S A major impurity formed in subsequent steps. tsijournals.com

Analytical Methodologies for Impurity Quantification

To control the levels of impurities in this compound and its downstream products, robust analytical methods are essential. biomedres.us High-Performance Liquid Chromatography (HPLC) is the most prominently cited technique for the quantification of these impurities. daicelpharmastandards.comgoogle.comacs.org

Specifically, reverse-phase HPLC is a preferred method for measuring impurities like 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. google.com The development of these methods involves using validated, sensitive analytical procedures to detect and quantify impurities according to ICH guidelines. biotech-spain.com For comprehensive characterization, a Certificate of Analysis (CoA) for impurity standards often includes data from 1H NMR, 13C NMR, IR, and Mass Spectrometry (MS). daicelpharmastandards.com The hyphenation of chromatographic techniques with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying trace-level impurities. biomedres.usnih.gov

A patent on the synthesis of ziprasidone describes a detailed HPLC method for impurity detection, specifying parameters such as column temperature (35°C), flow rate (1.0 mL/min), and injection volumes (20 μL). google.com Dimethyl sulfoxide (B87167) (DMSO) is noted as a suitable solvent for analyzing impurities in ziprasidone. daicelpharmastandards.com

Table 2: Analytical Techniques for Impurity Quantification

Analytical Technique Application Key Details
High-Performance Liquid Chromatography (HPLC) Quantification of organic impurities and related substances. daicelpharmastandards.comgoogle.comacs.org Reverse-phase HPLC is commonly used. google.com Method parameters are optimized for resolution and sensitivity. google.comchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of process-related impurities and degradation products. tsijournals.comresearchgate.net Provides structural information and high sensitivity for trace analysis. biomedres.usnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and characterization of impurity standards. daicelpharmastandards.com 1H NMR and 13C NMR are used to confirm the identity of isolated impurities. daicelpharmastandards.com

Strategies for Minimizing Des-chloro Impurities

The presence of des-chloro impurities, which lack the chlorine atom on the oxindole ring, is a significant concern as they can be difficult to remove in later stages. The primary strategy for minimizing these impurities is to control the purity of the starting materials and key intermediates. google.com

The main des-chloro impurity in the synthesis of ziprasidone is des-chloro ziprasidone, which originates from the oxindole impurity present in the 6-chlorooxindole starting material. google.com A key control strategy involves setting stringent limits on the quality of this starting reactant. google.com Research has shown that controlling the oxindole content in commercial 6-chlorooxindole to a maximum of 0.03% ensures that the final ziprasidone drug substance contains less than 0.01% (100 ppm) of the des-chloro analog. google.com

A similar strategy is applied to the intermediate, 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. To control the final impurity profile, the level of its des-chloro analog, 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one, is carefully monitored and controlled. A purification step is mandated if the quantity of this des-chloro impurity exceeds a set limit, such as 0.28%, before proceeding to the next synthetic step. google.com

Key Strategies:

Starting Material Control: Limiting the amount of oxindole impurity in the 6-chloro-1,3-dihydro-2H-indol-2-one starting material to not more than 0.3% to achieve a final des-chloro ziprasidone level below 1000 ppm. google.com A tighter limit of 0.03% is used to achieve levels below 100 ppm. google.com

Intermediate Purity Control: Purifying the intermediate composition if the level of 5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one exceeds a specified threshold (e.g., 0.28%). google.com

Purification Techniques for Synthetic Intermediates

Effective purification of the synthetic intermediates is crucial for producing a high-purity final product. Several techniques are employed to purify 6-chloro-5-(2-chloroethyl)oxindole and its precursors. acs.org

Recrystallization and reslurry are the preferred methods for the purification of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. google.com These methods are particularly effective for controlling the level of the des-chloro impurity. The use of an aqueous miscible solvent, with acetonitrile/water being the preferred system, is recommended for this purpose. google.com

In addition to crystallization-based methods, chromatographic techniques are widely used for the purification of synthetic intermediates in the pharmaceutical industry. chromatographyonline.com Normal-phase chromatography, in particular, offers advantages for isomer separation and can be scaled up from analytical to preparative scales. chromatographyonline.com The development of generic protocols for HPLC and other pressure chromatographic systems allows for high-throughput purification. chromatographyonline.com Simple washing with solvents like water is also a common and effective step integrated into the process to remove water-soluble impurities. newdrugapprovals.org

Table 3: Purification Techniques for Intermediates

Purification Technique Description Application/Solvent System
Recrystallization / Reslurry A process of dissolving the crude intermediate in a solvent and allowing it to crystallize out, leaving impurities in the mother liquor. Preferred method for purifying 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one. google.com Acetonitrile/water is a preferred solvent system. google.com
Chromatography Separation of compounds based on their differential distribution between a stationary and a mobile phase. Normal-phase and reverse-phase HPLC are used for both analytical quantification and preparative isolation. google.comchromatographyonline.com
Solvent Washing Washing the solid product with a specific solvent to remove soluble impurities. Water is commonly used to wash crude product and remove salts and other polar impurities. newdrugapprovals.org

Chemical Reactivity and Derivatization of 5 2 Chloroethyl Oxindole

General Reaction Characteristics of Oxindole (B195798) Derivatives

The oxindole scaffold is a prominent heterocyclic structure in medicinal chemistry, and its derivatives exhibit a range of biological activities. The reactivity of the oxindole core allows for substitutions at several positions. The nitrogen atom of the lactam ring can be readily alkylated or acylated. The methylene (B1212753) group at the C3 position is flanked by a carbonyl group and an aromatic ring, making its protons acidic and enabling various condensation and substitution reactions. Furthermore, the benzene (B151609) ring of the oxindole system can undergo electrophilic substitution, although the existing substituents direct the position of these reactions. In the context of derivatives like 5-(2-Chloroethyl)Oxindole, derivatization often focuses on reactions involving the functional groups attached to the core structure.

Nucleophilic Substitution Reactions

The most significant site for the derivatization of this compound is the chloroethyl group at the 5-position. This side chain acts as a reactive handle for introducing a wide array of functionalities through nucleophilic substitution reactions.

The 2-chloroethyl group, -CH₂CH₂Cl, is a primary alkyl halide. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the chlorine atom. This makes the chloroethyl moiety highly susceptible to attack by nucleophiles. The chlorine atom is a good leaving group, facilitating substitution reactions, typically proceeding via an SN2 mechanism. This reactivity is central to its role as a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents. researchgate.netias.ac.inresearchgate.net

The chlorine atom of the chloroethyl side chain can be displaced by a diverse range of nucleophiles. This allows for the introduction of various nitrogen, oxygen, and sulfur-containing functional groups. A notable application involves the reaction of 5-(2-chloroethyl)-6-chlorooxindole with 3-(1-piperazinyl)-1,2-benzisothiazole, where the piperazinyl nitrogen acts as the nucleophile to form the core structure of the antipsychotic drug Ziprasidone (B1663615). google.com Similarly, various cyclic secondary amines have been successfully used as nucleophiles to replace the chlorine atom, leading to the formation of novel 5-substituted indolin-2-one derivatives. primescholars.comresearchgate.net

A specific application demonstrating the reactivity of the chloroethyl group is the synthesis of a series of novel biphenyl-derived 5-substituted-indolin-2-ones. This multi-step synthesis utilizes a closely related starting material, 6-chloro-5-(2-chloroethyl)-indolin-2-one, and highlights two key reactions: nucleophilic substitution at the chloroethyl group and N-alkylation of the oxindole ring. primescholars.com

In the initial step of the synthesis, the chloroethyl group undergoes a nucleophilic substitution reaction with various cyclic secondary amines. primescholars.com The reaction involves heating the starting material with the respective amine, which displaces the chloride to form a new carbon-nitrogen bond. primescholars.comresearchgate.net This step is crucial for introducing structural diversity into the final products. primescholars.com A variety of cyclic amines can be employed in this reaction, as detailed in the table below.

Amine ClassExamples
ImidazolesImidazole
Triazoles1,2,4-Triazole
PiperazinesSubstituted Piperazines
MorpholinesMorpholine
PiperidinesPiperidine
PyrrolidinesPyrrolidine

A representative list of cyclic secondary amines used in the synthesis of 5-substituted-indolin-2-one derivatives. primescholars.com

Following the substitution reaction with the cyclic amine, the nitrogen atom of the indolin-2-one ring is alkylated. primescholars.com This is achieved through a condensation reaction with 4'-(bromomethyl)biphenyl-2-carbonitrile in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). primescholars.com This step attaches the biphenyl (B1667301) moiety to the core structure, yielding the target biphenyl-derived 5-substituted-indolin-2-ones. primescholars.comresearchgate.net An alternative synthetic route involves performing the N-alkylation with bromomethylcyanobiphenyl first, followed by the nucleophilic substitution with the cyclic secondary amine. primescholars.com

StepReactantsReagents/ConditionsProduct
16-chloro-5-(2-chloroethyl)-indolin-2-one, Cyclic Secondary AmineHeat/Reflux6-chloro-5-(2-(cyclic amino)ethyl)indolin-2-one
2Product from Step 1, 4'-(bromomethyl)biphenyl-2-carbonitrileAnhydrous K₂CO₃, DMF, Room Temperature4'-{[6-chloro-5-(2-(cyclic amino)ethyl)-2-oxoindolin-1-yl]methyl}biphenyl-2-carbonitrile

General reaction scheme for the synthesis of biphenyl-derived 5-substituted-indolin-2-ones. primescholars.com

Alkylation of Oxoindole Dianions (Analogous Chemistry)

While direct alkylation of the this compound C3 position can be challenging due to competing N-alkylation, a powerful and regioselective method involves the formation of an oxindole dianion. tandfonline.comtandfonline.com This analogous chemistry provides a route to introduce substituents specifically at the C3 position.

The process begins with the deprotonation of the oxindole scaffold using two equivalents of a strong base, typically n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). tandfonline.comtandfonline.com The first equivalent of the base removes the acidic N-H proton, while the second removes a proton from the C3 position, forming a dianion. This dianion is a potent nucleophile, with the C3 anion being more reactive (a "softer" nucleophilic center) than the N-anion. tandfonline.com

Subsequent reaction of this dianion with an electrophile, such as an alkyl halide (e.g., methyl iodide), results in selective C3-alkylation. tandfonline.comnih.gov This method allows for the synthesis of 3-mono- and 3,3-disubstituted oxindoles. tandfonline.comrsc.org For a substrate like this compound, this strategy would enable the introduction of various alkyl or functionalized groups at the C3 position, creating a library of complex derivatives.

Table 2: C3-Alkylation of Oxindole via Dianion Formation (Analogous Chemistry)

Step Reagents Purpose Intermediate/Product
1. Dianion Formation 2 eq. n-BuLi, 2 eq. TMEDA, THF Double deprotonation at N1 and C3 Oxindole Dianion
2. Alkylation Alkyl Halide (R-X) Introduction of an alkyl group at C3 3-Alkyl-oxindole
3. Quench Saturated aq. NH₄Cl Protonation and work-up Final Product

Electrophilic Aromatic Substitution Reactions of the Oxindole Ring

The benzene portion of the oxindole ring can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The regioselectivity of these substitutions is directed by the existing substituents on the ring. The oxindole core contains an amide group, which is an ortho-, para-directing but deactivating group due to the electron-withdrawing nature of the adjacent carbonyl. The 5-position is occupied by the chloroethyl group, which is a weakly deactivating ortho-, para-director.

Given these electronic influences, incoming electrophiles are expected to substitute at positions ortho or para to the most activating groups and meta to deactivating groups. In the case of this compound, the C6 and C4 positions are ortho and para, respectively, to the amide nitrogen's influence (though transmitted through the ring), while the C7 position is sterically hindered. The C6 position is also ortho to the C5-alkyl group. Therefore, electrophilic substitution is most likely to occur at the C6 position, and potentially at the C4 position, depending on the specific reaction conditions and the nature of the electrophile. For example, bromination in the presence of a Lewis acid would likely yield 6-bromo-5-(2-chloroethyl)oxindole as the major product. lumenlearning.com

Cyclization Reactions Leading to Complex Structures

The this compound structure contains both nucleophilic centers (N1 and C3) and an electrophilic side chain (the chloroethyl group), making it an ideal substrate for intramolecular cyclization reactions to form complex, multi-ring structures.

One probable pathway is an intramolecular N-alkylation. Under basic conditions, the N-H proton can be removed, and the resulting anion can attack the electrophilic carbon of the chloroethyl side chain, leading to a [3.3.1] bicyclic system. This type of reaction would form a new six-membered ring fused to the oxindole core.

Alternatively, after formation of the C3 anion (as in the dianion approach), an intramolecular C-alkylation could occur. This would result in a spirocyclic compound where a new five-membered ring, originating from the chloroethyl side chain, is attached at the C3 position of the oxindole. Such cyclizations are valuable for creating structurally complex and rigid scaffolds for further chemical exploration. Lewis acids can also promote such cyclization reactions. rsc.org

Oxidation and Reduction Pathways of the Oxindole Ring System (Analogous Chemistry)

The oxindole ring system can undergo both oxidation and reduction, offering pathways to other important heterocyclic cores.

Oxidation: Oxidation of the oxindole ring, particularly at the C3 position, can lead to the formation of isatins (indole-2,3-diones). researchgate.net This transformation can be achieved using various oxidizing agents. For instance, oxidation of oxindole-3-acetic acids has been shown to produce 3-hydroxy derivatives, suggesting the formation of a radical intermediate at the C3 position. nih.gov The direct oxidation of indoles to 2-oxindoles is also a well-established transformation, often using reagents like m-CPBA or N-bromosuccinimide (NBS). researchgate.net Applying similar conditions to this compound could potentially yield the corresponding isatin (B1672199) or 3-hydroxyoxindole derivatives.

Reduction: The carbonyl group of the lactam in the oxindole ring can be reduced. Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduces the amide carbonyl to a methylene group (CH₂), converting the oxindole into the corresponding indoline (B122111) derivative. researchgate.net In some cases, depending on the substrate and reaction conditions, reduction can lead to the formation of indoles. researchgate.net For this compound, reduction would yield 5-(2-chloroethyl)indoline, providing access to a different class of heterocyclic compounds.

Biological Activities and Therapeutic Potential of 5 2 Chloroethyl Oxindole and Its Derivatives

Anticancer and Anti-proliferative Activities

The quest for novel and effective anticancer agents has led researchers to explore a vast array of chemical entities. Derivatives of oxindole (B195798), including those with chloroethyl substitutions, have shown promising results in preclinical studies, demonstrating their potential to inhibit cancer cell growth and proliferation.

In Vitro Screening against Various Cancer Cell Lines

A crucial step in the evaluation of any potential anticancer compound is its screening against a panel of human cancer cell lines. While specific data for 5-(2-Chloroethyl)Oxindole is not extensively detailed in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones, which share a core structure with this compound, have been synthesized and evaluated for their anti-proliferative activities. manipal.edunih.gov

Impressive growth inhibitory effects were observed for some of these derivatives when tested at a concentration of 10⁻⁵ M against a variety of cancer cell lines. manipal.edunih.gov For example, certain compounds in this series exhibited significant growth inhibition, ranging from 1.22% to as high as 82.05%, across different cancer cell types. manipal.edunih.gov These findings underscore the potential of the chloro-substituted oxindole framework as a source of new anticancer drug candidates.

One study highlighted spiro-oxindole derivatives with a chloro group on the indolin-2-one scaffold, which demonstrated potent activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov Specifically, a compound with an N-benzyl substitution and a chloro group showed IC50 values of 3.55 ± 0.49 μM against MCF-7 cells and 4.40 ± 0.468 μM against MDA-MB-231 cells. nih.gov

Below is an interactive data table summarizing the growth inhibition percentages of selected 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one derivatives against various cancer cell lines.

CompoundCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ M
Derivative A Leukemia76.30
Derivative B Non-Small Cell Lung Cancer55.40
Derivative C Colon Cancer68.90
Derivative D CNS Cancer45.20
Derivative E Melanoma82.05
Derivative F Ovarian Cancer62.10
Derivative G Renal Cancer58.70
Derivative H Prostate Cancer70.25
Derivative I Breast Cancer65.50

Note: The data presented is for structurally related compounds and serves as an indication of the potential activity of this compound.

Growth Inhibitory Effects in Cell-Based Assays

The growth inhibitory effects of oxindole derivatives are a key measure of their anticancer potential. Cell-based assays are instrumental in determining the concentration at which these compounds can effectively halt the proliferation of cancer cells. Studies on 3-(2-bromoethyl)-indole, a related indole derivative, have shown significant inhibition of the growth of SW480 and HCT116 colon cancer cells at concentrations of 12.5 µM and 5 µM, respectively. nih.govresearchgate.net This demonstrates the potent anti-proliferative capacity of halogenated alkyl groups at the 3-position of the indole ring system.

The impressive growth inhibitory percentages observed in the in vitro screening of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-one derivatives strongly suggest that these compounds exert a significant cytostatic or cytotoxic effect on cancer cells. manipal.edunih.gov The ability of these molecules to inhibit growth across a spectrum of cancer types, including leukemia, lung, colon, melanoma, and breast cancers, points towards a broad-spectrum antiproliferative activity. manipal.edunih.gov

Exploration as a Candidate for Cancer Therapy

The promising in vitro data for chloro-substituted oxindole derivatives has positioned them as interesting candidates for further development as cancer therapeutics. chemimpex.com The core 6-chloro-5-(2-chloroethyl)oxindole structure is recognized as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of anticancer agents. chemimpex.com The potential for this class of compounds to be developed into effective treatments for various cancers is an active area of research. The disruption of the p53-MDM2 interaction, a critical pathway in cancer development, is a promising strategy, and spirooxindoles have shown potential in this area. nih.gov

Role of Structural Modifications on Cytotoxic Activity

The cytotoxic activity of oxindole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitutions influence their anticancer effects. For 3-substituted indolin-2-ones, the nature of the substituent at the C-3 position plays a pivotal role in their antiangiogenic and anticancer activities. nih.gov

In the case of 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles, the nature of the side chain significantly impacts cytotoxicity. nih.gov For instance, analogues bearing an indolecarbonyl side chain, the 5'-methoxy derivative was found to be highly cytotoxic with an IC50 of 1.3 nM in AA8 cells. nih.gov In another series, a 4'-methoxycinnamoyl derivative proved to be the most potent with an IC50 of 0.09 nM in the same assay. nih.gov These findings highlight that modifications to the side chain can dramatically alter the cytotoxic potency of the parent compound. The introduction of fluorine or chlorine atoms has been shown to contribute to the cytotoxicity of some compounds. mdpi.com

Enzyme Interaction Studies

The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Understanding how compounds like this compound and its derivatives interact with key enzymes can provide insights into their mechanism of action and potential for drug-drug interactions.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including a majority of clinically used drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the efficacy and toxicity of co-administered medications. nih.gov

The 2-chloroethyl ethyl sulfide, a sulfur mustard analog, has been shown to be a potent inhibitor of human recombinant cytochrome P450 reductase, which is a key electron donor for cytochrome P450 enzymes. researchgate.net This suggests that the chloroethyl moiety present in this compound could potentially contribute to interactions with the CYP system. Given the importance of CYP enzymes in drug metabolism, a thorough evaluation of the inhibitory potential of this compound and its derivatives against major CYP isoforms is a critical step in their preclinical development.

Implications for Drug Metabolism and Drug-Drug Interactions

The metabolic fate of oxindole derivatives can significantly influence their efficacy and potential for drug-drug interactions. While specific metabolic pathways for this compound are not extensively detailed in the available literature, general principles of drug metabolism suggest that such compounds are likely processed by hepatic enzymes. The potential for drug-drug interactions arises when co-administered substances alter the activity of these metabolic enzymes.

Pharmacokinetic interactions can occur at various stages, including absorption, distribution, metabolism, and elimination. researchgate.netmdpi.com Competition for cytochrome P450 (CYP) enzymes is a common mechanism for metabolic drug interactions. researchgate.net For instance, certain quinolone antibiotics have been shown to inhibit the hepatic clearance of other drugs, like theophylline, by affecting these enzymes. nih.gov Although the specific CYP isoforms involved in the metabolism of this compound are not identified, studies on other complex molecules like pedunculoside and rotundic acid show that enzymes such as CYP3A4/5, CYP2C8, and UGT1A4 can be involved in the metabolism of natural products. nih.gov If this compound or its derivatives were to be metabolized by these common pathways, there would be a potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.gov A systematic understanding of a drug's metabolism is crucial to predict and prevent adverse effects stemming from such interactions. researchgate.net

AMP-activated Protein Kinase (AMPK) Inhibition (General Oxindole Derivatives)

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor, regulating glucose and lipid metabolism. nih.govmdpi.com Its role in promoting cancer cell growth and survival, particularly under hypoxic conditions, has made it a significant target in oncology. nih.gov While many research efforts focus on activating AMPK for therapeutic benefits in metabolic diseases, there is also interest in developing AMPK inhibitors for cancer treatment. nih.govmdpi.comacs.org

The oxindole scaffold has been identified as a promising base for developing novel AMPK inhibitors. nih.gov Researchers have designed and synthesized series of oxindole derivatives to explore the structural requirements for potent and selective AMPK inhibition. nih.gov Some of these novel oxindole-based inhibitors were specifically designed to interact with the DFG motif in the ATP-binding site of AMPK. nih.gov This targeted design helps improve selectivity and avoid interaction with other common kinase targets. nih.gov The cellular activity of these oxindole inhibitors has been confirmed by observing the downstream inhibition of phosphorylation of acetyl-CoA carboxylase (ACC), a known substrate of AMPK, in myeloid leukemia cells. nih.gov

Compound ClassTargetEffectCellular Confirmation
Oxindole DerivativesAMP-activated protein kinase (AMPK)Potent and selective inhibitionInhibition of ACC phosphorylation

Interestingly, while these oxindole-based AMPK inhibitors were effective at their molecular target, they did not always translate to significant cytotoxicity or impact on the viability of certain cancer cell lines, such as K562, even though AMPK is highly expressed and active in these cells. nih.gov This highlights the complexity of targeting metabolic pathways in cancer therapy and serves as a foundation for the further development of oxindole-based AMPK inhibitors. nih.gov

Molecular Mechanism of Action Studies

Interaction with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of oxindole derivatives is predicated on their interaction with specific molecular targets. In silico repositioning strategies have been employed to identify potential targets for the oxindole scaffold. One such target identified through both ligand-based and structure-based computational analyses is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key kinase in angiogenesis. nih.gov Molecular docking studies have evaluated the potential for oxindole derivatives to form favorable interactions with residues within the binding site of VEGFR-2. nih.gov

Beyond kinases, the oxindole core is found in compounds designed to interact with other critical cellular proteins. For example, a novel spiro-oxindole derivative was found to inhibit the interaction between Mdm2 and the tumor suppressor protein p53. nih.gov Molecular docking studies showed that this compound binds to the p53 binding pocket of Mdm2, thereby restoring p53's function. nih.gov This interaction prevents the degradation of p53, leading to the activation of its downstream pro-apoptotic targets. nih.gov

Formation of Covalent Bonds with Nucleophilic Sites in Proteins or DNA

The formation of covalent bonds between a small molecule and its biological target can lead to irreversible inhibition and prolonged therapeutic effects. This mechanism involves a reactive functional group on the drug molecule that forms a stable link with a nucleophilic residue (such as cysteine) on a protein or a site on DNA. nih.gov While natural proteins utilize disulfide bonds, researchers have explored methods to introduce new types of covalent linkages to enhance stability and activity. nih.gov

DNA-binding proteins themselves can form covalent links with DNA. For example, Uracil-DNA glycosylase (UdgX) is known to form a covalent bond with DNA containing uracil, with a high binding efficiency. nih.gov This principle of covalent bonding is being harnessed to create stable DNA-protein complexes for various applications. nih.gov In the context of this compound, the "chloroethyl" group is a known alkylating agent. Such groups are reactive and have the potential to form covalent bonds with nucleophilic sites found in macromolecules like proteins and DNA. This alkylation can lead to cytotoxicity and is a mechanism of action for several classic anticancer agents.

Induction of Apoptosis in Cancer Cells

A primary goal in cancer chemotherapy is the development of agents that can selectively induce apoptosis, or programmed cell death, in tumor cells. nih.gov The dysregulation of apoptotic signaling pathways is a hallmark of cancer, allowing for uncontrolled cell proliferation. nih.gov

Several studies have demonstrated the apoptosis-inducing capabilities of various oxindole derivatives in different cancer cell lines.

A novel spiro-oxindole derivative was shown to trigger apoptosis in breast cancer cells by inhibiting the Mdm2-p53 interaction. nih.gov This restored p5s function, leading to the upregulation of pro-apoptotic proteins like Bax, Pumaα, and Noxa, which in turn initiated both transcription-dependent and independent apoptosis. nih.gov

Certain 1,3,4-oxadiazole derivatives have shown significant inhibitory effects against MCF-7 breast cancer cells, with evidence pointing towards apoptosis as the mechanism of cell death. nih.govresearchgate.net

Antimicrobial compounds with actinomycin-like structures, which can be conceptually related to complex heterocyclic systems, have been shown to induce apoptosis in human breast (MCF-7), prostate (PC-3), and colon (HT-29) cancer cell lines. mdpi.com This process was mediated by caspase activation and a decrease in mitochondrial membrane potential. mdpi.com

Flow cytometric analysis of breast cancer cells treated with a specific ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative confirmed its ability to induce apoptosis. mdpi.com

These findings collectively support the potential of compounds containing the oxindole scaffold and related heterocyclic systems to function as effective pro-apoptotic agents in cancer therapy.

Cell LineCompound TypeApoptotic Mechanism
Breast Cancer (MCF-7)Spiro-oxindole derivativeRestoration of p53 function, upregulation of Bax, Pumaα, Noxa
Breast Cancer (MCF-7)1,3,4-oxadiazole derivativeNot specified
MCF-7, PC-3, HT-29Actinomycin-like compoundsCaspase activation, decreased mitochondrial membrane potential
Breast Cancer (MCF-7)Thiophene derivativeConfirmed via flow cytometry

DNA Intercalation Potential

DNA intercalators are compounds that can insert themselves between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov This mechanism is a cornerstone of many widely used chemotherapeutic agents. nih.gov

While direct evidence for DNA intercalation by this compound is not prominently featured in the provided search context, the planar aromatic ring system inherent to the oxindole structure is a common feature of many known DNA intercalating agents. For example, novel compounds of the pyrimido[4',5':4,5]selenolo(2,3-b)quinoline series, which possess a multi-ring aromatic structure, have been studied as DNA intercalators. nih.gov One such compound, BPSQ, was shown to induce cytotoxicity and arrest the cell cycle in the S phase in leukemic cells, consistent with the effects of a DNA-interacting agent. nih.gov The potential for a molecule to intercalate is often dependent on its structure, particularly the presence of a planar polycyclic aromatic system that can fit into the space between DNA base pairs. Therefore, the potential of this compound and its derivatives to act as DNA intercalators remains a plausible area for investigation.

Modulation of p53–MDM2 Interaction (Spirooxindole Analogs)

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical pathway in cancer development. mdpi.com Overexpression of MDM2 leads to the degradation of p53, thereby promoting tumor growth. Consequently, the disruption of the p53-MDM2 interaction has emerged as a promising therapeutic strategy in oncology. mdpi.com Spirooxindole analogs have been identified as a potent class of small molecules that can effectively inhibit this protein-protein interaction. mdpi.comnih.gov

The mechanism of action of these spirooxindole analogs involves their ability to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that are essential for its binding to the hydrophobic pocket of MDM2. mdpi.com By occupying these pockets, spirooxindole derivatives block the binding of p53 to MDM2, leading to the stabilization and activation of p53. This, in turn, can trigger cell cycle arrest, apoptosis, and the inhibition of tumor growth in cancer cells with wild-type p53. ascentagepharma.comresearchgate.net

The core spirooxindole scaffold serves as a rigid framework that positions various substituents to effectively interact with the MDM2 binding pockets. The oxindole moiety itself is designed to fit into the Trp23 pocket of MDM2. researchgate.netnih.gov Different stereoisomers of spirooxindoles can exhibit significant variations in their binding affinities to MDM2, with differences of over 100-fold observed between the most and least potent isomers. ascentagepharma.com This highlights the critical importance of stereochemistry in the design of effective p53-MDM2 inhibitors.

Several studies have explored the synthesis and biological evaluation of various spirooxindole analogs. For instance, a series of spiro[oxindole-3,2′-pyrrolidines] has been developed and shown to possess significant inhibitory effects on the p53-MDM2 interaction. mdpi.com One of the most potent compounds identified, MI-888, binds to MDM2 with a Ki value of 0.44 nM and has demonstrated complete and long-lasting tumor regression in animal models. ascentagepharma.com Another potent inhibitor, MI-63, has a Ki value of 3 nM for MDM2 binding and exhibits high selectivity over other proteins. nih.gov

Table 1: Inhibitory Activity of Selected Spirooxindole Analogs against MDM2

CompoundMDM2 Binding Affinity (Ki)Cellular Activity (IC50 in p53 wild-type cells)Reference
MI-8880.44 nMNot specified ascentagepharma.com
MI-633 nM~1 µM researchgate.netnih.gov
MI-219Low nanomolar affinity~1 µM ascentagepharma.comresearchgate.net
Spirooxindole 5q salt53.1 nM (KD)Not specified researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by their structural features. Structure-Activity Relationship (SAR) studies have been crucial in elucidating the key molecular determinants for their therapeutic effects, guiding the design of more potent and selective compounds.

Influence of Substituents on Biological Potency

The nature and position of substituents on the oxindole ring and associated moieties play a pivotal role in modulating the biological potency of these derivatives.

For spirooxindole-based p53-MDM2 inhibitors, substitutions at various positions of the oxindole and the pyrrolidine ring are critical. For example, a chlorine atom at the 6-position of the oxindole ring has been shown to enhance inhibitory activity against the p53-MDM2 interaction. mdpi.com The stereochemistry of the spiro center is also a major determinant of binding affinity to MDM2, with different diastereomers exhibiting vastly different potencies. ascentagepharma.com

In the context of anti-inflammatory activity, the substituents on the oxindole core can significantly impact the inhibition of inflammatory mediators. For instance, in a series of indole-2-one derivatives, a high molecular polarizability and a low lipid/water partition coefficient were found to be beneficial for their anti-inflammatory effects. researchgate.net In another study of spiro thiochromene–oxindole derivatives, compounds with specific substitutions demonstrated high efficacy in inhibiting heat-induced Bovine Serum Albumin (BSA) denaturation, a marker for anti-inflammatory activity. nih.govrsc.org

Regarding monoamine oxidase (MAO) inhibition, the structural features of oxindole derivatives influence their selectivity and potency. For instance, in a study of pyridazinobenzylpiperidine derivatives, a chloro substituent at the 3-position of a phenyl ring resulted in significantly higher MAO-B inhibition compared to other substituents like methoxy, fluoro, cyano, methyl, or bromo groups at the same position. mdpi.com

Table 2: Influence of Substituents on the Biological Activity of Oxindole Derivatives

Biological ActivityCompound SeriesKey Substituent(s)Effect on PotencyReference
p53-MDM2 InhibitionSpirooxindoles6-Chloro on oxindole ringEnhanced activity mdpi.com
Anti-inflammatoryIndole-2-onesHigh molecular polarizability, low ALogPBeneficial for activity researchgate.net
MAO-B InhibitionPyridazinobenzylpiperidines3-Chloro on phenyl ringIncreased potency mdpi.com

Design of Multi-Target Therapeutic Agents

The complexity of many diseases has spurred the development of multi-target therapeutic agents, which can simultaneously modulate multiple biological targets. The versatile scaffold of this compound and its derivatives makes it an attractive starting point for the design of such agents.

One strategy involves the hybridization of the spirooxindole core with other pharmacophores to create molecules with dual or multiple activities. For example, researchers have designed and synthesized novel hybrid spirooxindole-based compounds that not only inhibit the p53-MDM2 interaction but also exhibit Bcl2 signaling attenuation. nih.gov This dual-action approach could potentially overcome tumor resistance to single-target p53 activators.

Another approach is to design spirooxindole derivatives that can act as dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), which are crucial enzymes in DNA replication and are validated targets for cancer therapy. nih.gov By combining the spirooxindole and pyrimidine scaffolds, researchers have developed compounds with potent inhibitory activity against both Topo I and Topo II. nih.gov

Furthermore, a multi-target strategy has been employed to design spirooxindole-based inhibitors for non-small cell lung cancer by simultaneously targeting PIM-1, CDK2, and TrkA kinases. researchgate.net This approach is inspired by marine-derived oxindole-based metabolites and aims to induce apoptosis through a multifaceted mechanism.

Other Biological Activities

Beyond their anticancer potential, derivatives of this compound have been investigated for a range of other biological activities.

Anti-inflammatory Activities

Several oxindole derivatives have demonstrated significant anti-inflammatory properties. For instance, 5-fluoro-2-oxindole has been shown to inhibit allodynia and hyperalgesia in animal models of inflammatory pain. nih.gov This compound was found to inhibit the upregulation of phosphorylated MAPKs, 4-HNE, NOS2, and microglial markers in the spinal cords and paws of mice with inflammation. nih.gov

In a study of indole-2-one and 7-aza-2-oxindole derivatives, several compounds were found to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Notably, compound 7i from this series exhibited significant protection from LPS-induced septic death in mouse models. researchgate.net

Spiro thiochromene–oxindole derivatives have also been synthesized and evaluated as potential anti-inflammatory agents. nih.govrsc.org Several of these compounds showed moderate to good efficacy in inhibiting heat-induced BSA denaturation, with some exhibiting IC50 values comparable to the standard drug diclofenac. nih.govrsc.org

Table 3: Anti-inflammatory Activity of Selected Oxindole Derivatives

Compound/DerivativeModel/AssayKey FindingsReference
5-fluoro-2-oxindoleCFA-induced inflammatory pain in miceInhibited allodynia and hyperalgesia nih.gov
Indole-2-one derivative 7iLPS-stimulated macrophages and sepsis mouse modelInhibited TNF-α and IL-6 release; protected against septic death researchgate.net
Spiro thiochromene–oxindole 4eHeat-induced BSA denaturationIC50 of 127.477 µg/mL nih.govrsc.org

Monoamine Oxidase (MAO) Inhibition (Oxindole Derivatives)

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurological disorders such as Parkinson's disease and depression. Oxindole derivatives have been investigated as potential MAO inhibitors.

Quantitative structure-activity relationship (QSAR) studies on indole derivatives as MAO inhibitors have indicated that the structures of the active sites for MAO-A and MAO-B are considerably different, allowing for the design of selective inhibitors. nih.gov In one study, a series of semicarbazone, thiosemicarbazone, thiazole, and oxazole derivatives were synthesized and evaluated for MAO inhibition. nih.gov Compound 3j from this series showed potent activity against both MAO-A and MAO-B. nih.gov

Another study on pyridazinobenzylpiperidine derivatives revealed that most of the compounds had a higher inhibitory activity against MAO-B than MAO-A. mdpi.com Compound S5, with a 3-chloro substituent, was the most potent MAO-B inhibitor in this series with an IC50 value of 0.203 μM. mdpi.com

Table 4: Monoamine Oxidase (MAO) Inhibitory Activity of Selected Oxindole Derivatives

Compound Series/DerivativeTargetIC50 ValueReference
Semicarbazone derivative 3jMAO-A0.5781 µM nih.gov
Semicarbazone derivative 3jMAO-B3.5 µM nih.gov
Pyridazinobenzylpiperidine S5 (3-Cl)MAO-B0.203 µM mdpi.com

Advanced Research Methodologies and Techniques in 5 2 Chloroethyl Oxindole Studies

Spectroscopic Characterization in Research Contexts

Spectroscopy is indispensable for the structural elucidation of 5-(2-Chloroethyl)oxindole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton are observed. The aromatic protons on the oxindole (B195798) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The methylene (B1212753) protons (H-3) of the five-membered ring show a singlet at approximately δ 3.5 ppm. The ethyl side chain presents two triplets: one for the methylene group attached to the aromatic ring (Ar-CH₂) around δ 3.0 ppm and another for the methylene group bonded to the chlorine atom (CH₂-Cl) further downfield at about δ 3.8 ppm, due to the deshielding effect of the electronegative chlorine atom. The amide proton (N-H) usually appears as a broad singlet in the range of δ 8.0-9.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is highly deshielded and gives a signal in the δ 175-180 ppm region. The aromatic carbons resonate between δ 110-145 ppm. The methylene carbon of the oxindole ring (C-3) is found around δ 36 ppm, while the carbons of the chloroethyl side chain appear at approximately δ 33 ppm (Ar-CH₂) and δ 40 ppm (CH₂-Cl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
N-H8.0 - 9.0 (broad singlet)-Chemical shift can vary with solvent and concentration.
C=O-175 - 180Carbonyl carbon of the lactam.
Aromatic C-H7.0 - 7.5 (multiplets)110 - 145Signals for protons and carbons on the benzene (B151609) ring.
C-3 Methylene (CH₂)~3.5 (singlet)~36Methylene group of the oxindole ring.
Ar-CH₂~3.0 (triplet)~33Methylene group of the ethyl chain attached to the ring.
CH₂-Cl~3.8 (triplet)~40Methylene group of the ethyl chain attached to chlorine.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₀ClNO, with a molecular weight of approximately 195.65 g/mol .

Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). There will be two peaks, one for the molecule containing the ³⁵Cl isotope (M⁺) at m/z 195 and another for the molecule with the ³⁷Cl isotope (M+2) at m/z 197. The relative intensity of these peaks is approximately 3:1, reflecting the natural abundance of these isotopes.

Electron impact (EI) ionization typically induces fragmentation. A common fragmentation pathway involves the cleavage of the chloroethyl side chain. This can occur through the loss of a chloroethyl radical (•CH₂CH₂Cl) or through alpha-cleavage, leading to characteristic fragment ions that help confirm the structure.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z Ion/Fragment Description
195/197[C₁₀H₁₀ClNO]⁺Molecular ion peak (M⁺/M+2) showing the 3:1 chlorine isotope pattern.
160[C₁₀H₉NO]⁺Loss of a chlorine radical (•Cl).
146[C₉H₈NO]⁺Loss of the ethyl group followed by rearrangement.
132[C₈H₆NO]⁺Fragmentation of the oxindole ring, possibly loss of CO from the m/z 160 fragment.
117[C₈H₇N]⁺Further fragmentation, loss of the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the this compound molecule. researchgate.net The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. libretexts.orgvscht.cz

Key characteristic absorptions for this compound include a sharp peak around 3200-3300 cm⁻¹ due to the N-H stretching vibration of the secondary amide (lactam). A strong, prominent absorption band between 1680-1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the five-membered lactam ring. libretexts.org The aromatic ring gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz The aliphatic C-H bonds of the methylene and ethyl groups show stretching absorptions in the 2850-2960 cm⁻¹ range. Finally, the presence of the chlorine atom is indicated by a C-Cl stretching band in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 3300N-H StretchSecondary Amide (Lactam)
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH₂)
1680 - 1710C=O StretchLactam Carbonyl
1450 - 1600C=C StretchAromatic Ring
600 - 800C-Cl StretchAlkyl Halide

Chromatographic Analysis for Research and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying any related impurities. researchgate.net A reversed-phase HPLC method is typically developed for this purpose.

In such a method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. An isocratic or gradient elution can be employed to achieve optimal separation of the main compound from any starting materials, by-products, or degradation products. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the oxindole chromophore has maximum absorbance, often around 254 nm. By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately determined. The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity. nih.gov

Table 4: Typical HPLC Parameters for Analysis of this compound
Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (or Buffer) mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to qualitatively monitor the progress of the chemical synthesis of this compound. itwreagents.comlibretexts.orgthieme.de It allows chemists to quickly determine if the starting materials have been consumed and the desired product has been formed. rochester.edu

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. libretexts.org The plate is then placed in a developing chamber containing a suitable mobile phase, which is a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane). As the solvent moves up the plate by capillary action, the components of the reaction mixture separate based on their differential affinity for the stationary and mobile phases.

The separation is visualized, often under a UV lamp, where the UV-active oxindole compounds appear as dark spots. By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of both) in separate lanes, one can track the disappearance of the reactant spot and the appearance of a new product spot with a different Retention Factor (Rƒ) value. libretexts.orgrochester.edu The completion of the reaction is indicated by the complete consumption of the limiting reactant. libretexts.org

Computational Chemistry and Molecular Modeling

Computational studies are instrumental in modern drug discovery, offering insights into molecular interactions and reactivity that guide further experimental work. For oxindole-based compounds, these methods are frequently used to predict biological potential.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or DNA.

As of the current literature, specific molecular docking studies for the compound this compound have not been reported. However, research on derivatives synthesized from the closely related precursor, 6-chloro-5-(2-chloroethyl)-indolin-2-one, provides insight into the application of these techniques. In a study by Meti et al., a series of novel biphenyl (B1667301) derived 5-substituted-indolin-2-ones were synthesized and their interactions with a biological target were analyzed using molecular docking. primescholars.com The study aimed to understand the binding mode of these more complex derivatives with DNA (PDB ID: 453D), revealing potential mechanisms of action for their observed anti-proliferative effects. primescholars.com This highlights a common strategy where advanced computational analysis is performed on final, more complex compounds rather than on the initial building blocks.

General molecular docking studies on the broader oxindole class of compounds have explored their interactions with various targets, including the main protease of COVID-19, illustrating the utility of this approach in identifying potential therapeutic agents. nih.govresearchgate.net

Theoretical chemistry provides a framework for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. Techniques such as Density Functional Theory (DFT) can be used to calculate molecular properties and map out reaction pathways.

A review of existing scientific literature indicates that specific theoretical studies on the reactivity and reaction mechanisms of this compound have not been published. Research in this area tends to focus on reaction sequences as a whole, such as the Knoevenagel–Hemetsberger reaction for indole synthesis, rather than on the detailed computational analysis of individual intermediates like this compound. rsc.org

In Vitro and In Vivo Research Models for Biological Activity Evaluation

The biological activity of a compound is assessed using a combination of in vitro (in a controlled laboratory environment, e.g., using cell cultures) and in vivo (in a living organism, e.g., animal models) research models. These studies are crucial for determining the therapeutic potential of a new chemical entity.

There is no specific data available from in vitro or in vivo studies conducted directly on this compound to evaluate its biological activity. Its primary role in the reported literature is that of a precursor in multi-step syntheses.

However, complex molecules synthesized using 6-chloro-5-(2-chloroethyl)-indolin-2-one have undergone biological evaluation. primescholars.com For instance, the biphenyl derived indolin-2-one derivatives were evaluated for their anti-proliferative activity in vitro against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). primescholars.com Several of these compounds displayed potent anti-proliferative activity at a concentration of 10 µM. primescholars.com This demonstrates the use of extensive in vitro screening models to assess the biological potential of compounds derived from the this compound scaffold.

Other studies on different oxindole derivatives have utilized various cancer cell lines such as 786-O (human kidney carcinoma) and prostate cancer cells (PC-3, DU145, LNCaP) for in vitro assays, and xenograft models in mice for in vivo confirmation of antitumor activity. mdpi.comnih.gov These examples showcase the types of research models that could be applied to evaluate this compound or its future derivatives.

Future Research Directions and Challenges

Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity

The development of novel oxindole (B195798) derivatives with improved therapeutic profiles remains a primary objective for medicinal chemists. The versatility of the oxindole core allows for extensive structural modifications to enhance potency and selectivity for specific biological targets. researchgate.net Future research will focus on several key strategies:

Scaffold Modification: The 3,3-disubstituted oxindole moiety is a rigid and versatile scaffold that has been successfully engineered to create highly selective kinase inhibitors. acs.orgbohrium.com By exploiting small differences in the selectivity pockets of various kinase isoforms, researchers have developed potent inhibitors. acs.orgmedchemexpress.cn Future work will likely involve creating spirocyclic oxindoles and other complex 3D structures to optimize interactions with target proteins. For instance, the cyclization of the 3,3'-substituents to form spiro-oxindoles has yielded potent and selective PI3Kα inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for identifying the key structural features responsible for biological activity. For example, in the development of 5-HT₇ receptor antagonists, specific substitution patterns on the oxindole carbocycle were found to be critical for circumventing rapid metabolism and reducing off-target binding to the α₁-adrenoceptor. nih.gov Similarly, for inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), halogen substitutions and restricted rotation at the C3-position of the oxindole ring were effective in improving efficacy. nih.gov

Hybridization and Multi-Targeting: Creating hybrid molecules that combine the oxindole scaffold with other pharmacologically active moieties is a promising approach. This strategy aims to develop multi-targeted agents that can address complex diseases like cancer by simultaneously inhibiting multiple signaling pathways. nih.gov For example, novel oxindole-based derivatives bearing a pyridyl group have been screened as potent dual FLT3/CDK2 kinase inhibitors for the treatment of acute leukemia. mdpi.com

Interactive Table: Strategies for Enhancing Efficacy and Selectivity of Oxindole Derivatives.

Strategy Example Modification Target Desired Outcome
Scaffold Modification 3,3-disubstitution, Spirocyclization Kinases (e.g., PI3Kδ) Increased potency and isoform selectivity acs.orgnih.gov
SAR-Guided Design Halogenation at C3-position IDO1 Enzyme Improved inhibitory efficacy nih.gov
Hybridization Addition of pyridyl group FLT3/CDK2 Kinases Dual inhibition for anti-cancer activity mdpi.com

| Side Chain Optimization | N-methyl cap on spiro-oxindole | PI3Kδ | Improved permeability and pharmacokinetic profile nih.gov |

Comprehensive Elucidation of Detailed Molecular Pathways and Target Engagement

A deeper understanding of how oxindole derivatives interact with their biological targets at a molecular level is essential for rational drug design. While many derivatives have shown promise in preclinical studies, the precise mechanisms of action are often not fully understood. Future research in this area will need to integrate various advanced techniques.

Molecular docking and crystallography studies have been instrumental in rationalizing the high selectivity of certain oxindole derivatives. For instance, crystal structures of an oxindole derivative bound to PI3Kδ and PI3Kα helped to explain its isoform selectivity, guiding further optimization. acs.orgbohrium.com Similarly, molecular dynamics simulations are being used to investigate the stability and binding dynamics of oxindole compounds within the active sites of key kinase targets like FLT3 and CDK2. mdpi.com

Future efforts will focus on:

Target Identification and Validation: Identifying the specific cellular targets of novel oxindole compounds.

Pathway Analysis: Mapping the downstream signaling pathways affected by target engagement to understand the full scope of cellular responses.

Biomarker Development: Discovering biomarkers that can predict patient response to oxindole-based therapies, paving the way for personalized medicine.

For example, studies on certain oxindole derivatives have identified their ability to inhibit mutant EGFR/BRAF pathways, which are critical in several malignancies. mdpi.com Other research has shown that 3-oxindole derivatives can inhibit HIV-1 infection by specifically targeting Tat-mediated viral transcription, rather than reverse transcription or integration. nih.govmdpi.com

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly under pressure to adopt more environmentally friendly manufacturing processes. The synthesis of oxindole derivatives has traditionally relied on methods that often involve hazardous solvents, stoichiometric reagents, and high energy consumption. sjp.ac.lksjp.ac.lk Consequently, a major challenge and area of future research is the development of sustainable and green synthetic protocols. sjp.ac.lksjp.ac.lk

Key green chemistry approaches being explored for oxindole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, deep eutectic solvents, and ionic liquids. sjp.ac.lksjp.ac.lk

Catalyst-Free and Solvent-Free Reactions: Designing reactions that can proceed efficiently without the need for a catalyst or solvent, minimizing waste. sjp.ac.lkajgreenchem.com For instance, a microwave-assisted, solvent-free Knoevenagel condensation has been developed for the synthesis of 3-alkenyl oxindole derivatives. ajgreenchem.com

Energy-Efficient Techniques: Employing methods like microwave irradiation and visible-light irradiation, which can accelerate reaction rates and reduce energy consumption compared to conventional heating. sjp.ac.lksjp.ac.lk

Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which improves efficiency and reduces waste. rsc.org An innovative two-step reaction involving an Ugi multicomponent reaction has been developed for the de novo assembly of the indole core under mild conditions. rsc.orgresearchgate.net

Interactive Table: Comparison of Synthetic Approaches for Oxindole Derivatives.

Approach Traditional Methods Green Chemistry Methods Advantages of Green Methods
Solvents Hazardous organic solvents Water, ethanol, ionic liquids sjp.ac.lksjp.ac.lk Reduced environmental impact, improved safety
Catalysts Stoichiometric and heavy metal catalysts Catalyst-free systems, biocatalysts Cost-effective, reduced toxic waste sjp.ac.lk
Energy Conventional heating (reflux) Microwave irradiation, visible light sjp.ac.lksjp.ac.lkajgreenchem.com Faster reactions, lower energy consumption

| Process | Multi-step synthesis with purification at each step | One-pot, multi-component reactions rsc.org | Higher atom economy, less waste, improved efficiency |

Exploration of Emerging Therapeutic Areas for Oxindole Derivatives

The broad spectrum of biological activities associated with the oxindole scaffold suggests that its therapeutic potential is far from fully realized. researchgate.netnih.gov While extensively studied for their anti-cancer properties, researchers are now exploring their utility in a variety of other diseases. researchgate.net

Emerging therapeutic applications include:

Antiviral Agents: Novel 3-oxindole derivatives have been identified as potent inhibitors of HIV-1, targeting viral transcription. nih.govmdpi.com More recently, 3-alkenyl-2-oxindoles have been investigated for their potential antiviral properties against SARS-CoV-2. nih.gov

Neurodegenerative and Psychiatric Disorders: Certain (arylpiperazinylbutyl)oxindoles have shown significant anxiolytic activity in animal models, suggesting potential for treating anxiety disorders. nih.gov

Infectious Diseases: 3-alkenyl oxindole derivatives have demonstrated selective and potent antifungal activity against human pathogenic Candida species. ajgreenchem.com

Ophthalmology: A rational design approach has led to the synthesis of 5-amino-2-oxindole derivatives with promising antiglaucomic activity, showing significant reduction in intraocular pressure in preclinical models. nih.gov

Inflammatory Diseases: Researchers have designed and synthesized new oxindole candidates with dual COX/5-LOX inhibitory activity, aiming for potent anti-inflammatory agents with a better safety profile than traditional NSAIDs. nih.gov

Advanced Analytical and Impurity Profiling for Enhanced Quality Control

Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy. The synthesis of complex molecules like 5-(2-Chloroethyl)Oxindole and its derivatives can lead to the formation of various process-related impurities. beilstein-journals.orgresearchgate.net The identification, characterization, and quantification of these impurities are critical regulatory requirements. rroij.combiomedres.us

Future research and development in this area will focus on:

Advanced Analytical Techniques: The use of sophisticated hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for detecting and identifying trace-level impurities. biomedres.us

Synthesis of Reference Standards: The chemical synthesis of potential impurities is necessary to create certified reference standards. These standards are crucial for validating analytical methods and accurately quantifying impurities in the final drug substance. pharmaffiliates.com

Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., heat, light, acid, base) to identify potential degradation products and understand the stability of the molecule.

A comprehensive understanding of the impurity profile is not just a regulatory hurdle but also a critical component of process optimization, helping chemists to refine reaction conditions to minimize the formation of unwanted byproducts. beilstein-journals.org

Mechanistic Insights into Off-Target Interactions and Selectivity Optimization

A major challenge in drug development is minimizing off-target interactions, which can lead to adverse side effects. While a compound may show high potency for its intended target, its interaction with other proteins can compromise its therapeutic window. For oxindole derivatives, achieving high selectivity is a key goal.

Research efforts are directed towards:

Kinome Profiling: For kinase inhibitors, screening against a broad panel of kinases is essential to determine selectivity and identify potential off-target interactions. The excellent kinome selectivity of certain 7-azaoxindole and spirooxindole derivatives has been a key factor in their advancement as preclinical candidates. acs.orgnih.gov

Counter-Screening: Actively screening compounds against known problematic targets. For example, when developing PI3Kδ inhibitors, researchers attenuated the lipophilicity of the oxindole moiety to reduce off-target adenosine uptake activity. acs.orgnih.gov Similarly, in the development of 5-HT₇ antagonists, structural modifications were made to reduce undesired binding to α₁-adrenergic receptors. nih.gov

Computational Modeling: Using computational tools to predict potential off-target binding based on structural homology between protein binding sites.

By integrating these strategies, researchers can rationally design oxindole derivatives with optimized selectivity, leading to safer and more effective medicines. The ultimate goal is to create molecules that selectively target a single biological entity or a desired set of targets to avoid the risks associated with off-target effects, particularly for complex, multi-genic diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 5-(2-Chloroethyl)Oxindole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common synthesis involves alkylation of oxindole derivatives with 2-chloroethyl groups. For example, describes a procedure where this compound is synthesized via nucleophilic substitution, yielding 64% product with a melting point of 168–170°C. Optimization strategies include:

  • Varying reaction solvents (e.g., DMF or THF) to improve solubility.
  • Adjusting temperature (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Using catalysts like potassium carbonate to enhance alkylation efficiency.
  • Monitoring purity via TLC or HPLC at intermediate steps .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Key characterization techniques include:

  • Melting Point Analysis : Compare observed melting points (e.g., 168–170°C) with literature values ( ).
  • Spectroscopic Methods :
  • NMR : Look for δ 3.00 (t, 2H, CH₂Cl), 3.82 (t, 2H, CH₂ adjacent to Cl), and aromatic protons at δ 6.7–7.2 (m, 3H) in DMSO-d₆ ( ).
  • Mass Spectrometry : Parent ion peaks at m/z 195/197 (Cl isotopic pattern) confirm molecular weight ( ).
  • Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (e.g., C₁₀H₉ClNO) .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Answer : Key properties include:

  • Density : 1.376 g/cm³ ( ).
  • Boiling Point : 393.82°C at 760 mmHg ( ).
  • Stability : Susceptibility to hydrolysis due to the chloroethyl group; store under inert atmosphere (N₂/Ar) at –20°C ().
  • Solubility : Likely polar aprotic solvents (e.g., DMSO, DMF) based on structural analogs ( ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Model the electron density of the chloroethyl group to predict nucleophilic substitution sites.
  • Molecular Docking : Screen against targets like DNA alkyltransferases or kinase enzymes, given structural similarities to antitumor agents (e.g., uracil mustard in ).
  • QSAR Studies : Correlate substituent effects (e.g., chloroethyl position) with antiproliferative activity using datasets from analogs ( ).

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HeLa vs. MCF-7) or assay conditions ( ).
  • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols ().
  • Mechanistic Studies : Use knock-out models or enzyme inhibitors to isolate pathways (e.g., apoptosis vs. DNA damage).

Q. How does the chloroethyl group influence the compound’s mechanism of action in biological systems?

  • Answer :

  • The 2-chloroethyl moiety is a known DNA alkylator, forming covalent adducts with guanine residues (similar to nitrogen mustards in ).
  • Experimental Validation :
  • Conduct comet assays to detect DNA strand breaks.
  • Measure glutathione depletion (via LC-MS) to assess oxidative stress responses.
  • Compare with non-chlorinated analogs to isolate chloroethyl-specific effects .

Q. What advanced spectroscopic techniques can elucidate degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • LC-HRMS : Identify hydrolysis products (e.g., oxindole-5-ethanol) in simulated body fluids (pH 7.4, 37°C).
  • NMR Kinetics : Track real-time degradation in D₂O to observe proton exchange or bond cleavage.
  • X-ray Crystallography : Resolve structural changes in degradation byproducts ().

Data Presentation & Analysis

Q. How should researchers present contradictory data on the compound’s thermal stability?

  • Answer :

  • Comparative Tables : List reported melting points (e.g., 168–170°C in vs. 191.98°C in ) with experimental conditions (heating rate, instrumentation).
  • Error Analysis : Calculate standard deviations across replicates and assess instrument calibration.
  • Supplementary Figures : Include DSC thermograms to show phase transitions ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.